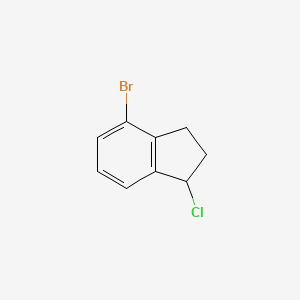
4-bromo-1-chloro-2,3-dihydro-1H-indene
Vue d'ensemble
Description
“4-bromo-1-chloro-2,3-dihydro-1H-indene” is a chemical compound. It is a derivative of indane, which is an organic compound with the formula C6H4(CH2)3 . The compound “4-bromo-1-chloro-2,3-dihydro-1H-indene” has a molecular weight of 245.5 .
Synthesis Analysis
The synthesis of this compound can be achieved through the bromination of 4-chloro-1-indanone under various conditions. This process results in the production of mono- and dibromo derivatives .Molecular Structure Analysis
The molecular structure of “4-bromo-1-chloro-2,3-dihydro-1H-indene” can be represented by the linear formula C9H6BrClO . The InChI code for this compound is 1S/C9H6BrClO/c10-9-6-2-4-8(12)5(6)1-3-7(9)11/h1,3H,2,4H2 .Chemical Reactions Analysis
The compound “4-bromo-1-chloro-2,3-dihydro-1H-indene” can undergo various chemical reactions. For instance, cyanation of 2-bromo-4-chloro-1-indanone followed by reduction can yield (4-chloro-2, 3-dihydro-1H-indene-2-yl)methanamine .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-bromo-1-chloro-2,3-dihydro-1H-indene” include a molecular weight of 197.07 g/mol . The compound has a computed XLogP3-AA value of 3.4, indicating its lipophilicity . It has 0 hydrogen bond donor count and 0 hydrogen bond acceptor count .Applications De Recherche Scientifique
Synthesis and Chemical Modification
The compound "4-bromo-1-chloro-2,3-dihydro-1H-indene" is a topic of interest in the field of organic chemistry, specifically in the synthesis and chemical modification of halogenated indenes. A study by Jasouri et al. (2010) explored the selective bromination of 4-chloro-1-indanone, leading to the synthesis of (4-chloro-2, 3-dihydro-1H-indene-2-yl)methanamine. This research demonstrates the potential of halogenated indenes as intermediates in organic synthesis, highlighting the versatility of such compounds in chemical reactions (Jasouri, Khalafy, Badali, & Piltan, 2010).
Photochromic and Photomagnetic Properties
Another study focused on the synthesis and properties of brominated 6,6′-dimethyl-[2,2′-bi-1H-indene]-3,3′-diethyl-3,3′-dihydroxy-1,1′-diones, where the bromination of the methyl group on the benzene rings significantly affected the compound's properties. The research by Chen et al. (2010) investigated the photochromic and photomagnetic properties of these compounds, demonstrating how halogen substitution can alter the physical characteristics of indene derivatives, making them suitable for applications in materials science (Chen, Pang, Cheng, Wang, Han, & Meng, 2010).
Crystal Structure Analysis
The crystal structure and molecular arrangement of halogen-substituted compounds, including those similar to 4-bromo-1-chloro-2,3-dihydro-1H-indene, have been studied to understand their geometrical configurations and potential applications in materials science. A study by Jotani et al. (2019) on 1-chloro-4-[2-(4-chlorophenyl)ethyl]benzene and its bromo analogue provided insights into the crystal structure and Hirshfeld surface analysis, contributing to the knowledge of molecular interactions and structural properties of such compounds (Jotani, Lee, Lo, & Tiekink, 2019).
Propriétés
IUPAC Name |
4-bromo-1-chloro-2,3-dihydro-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrCl/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3,9H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJRPZZLWBIXEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1Cl)C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-chloro-2,3-dihydro-1H-indene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



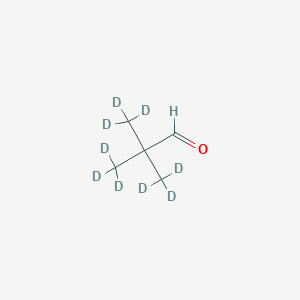

![2-{4-[2-(4-Chlorophenyl)ethynyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1456907.png)
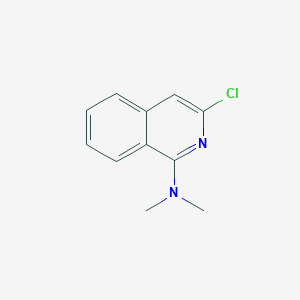
![N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]benzenesulfonamide](/img/structure/B1456912.png)



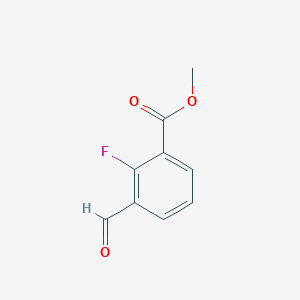
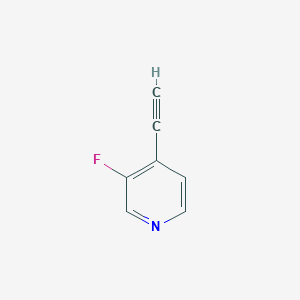

![Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate](/img/structure/B1456923.png)

